molecular formula C20H17N3O4S2 B2718827 N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110986-49-6

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2718827
CAS No.: 1110986-49-6
M. Wt: 427.49
InChI Key:
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Description

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antihyperglycemic effects . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as erlotinib, gefitinib, and prazosin. These compounds share the quinazoline core but differ in their substituents and specific biological activities. N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its specific structure, which may confer distinct biological properties and applications .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-10-4-6-14-12(8-10)18(24)22-17-16(29-20(28)23(14)17)19(25)21-13-9-11(26-2)5-7-15(13)27-3/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPJBVPZWYIEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=C(C=CC(=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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